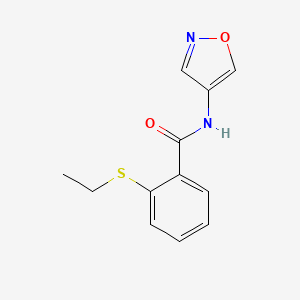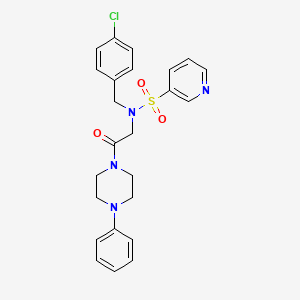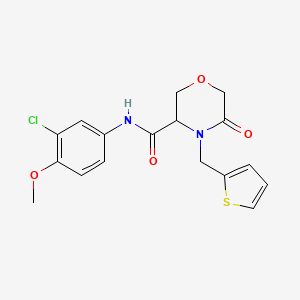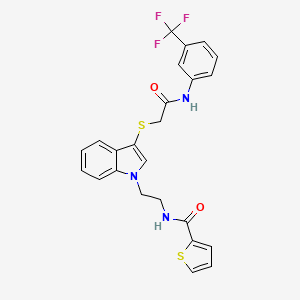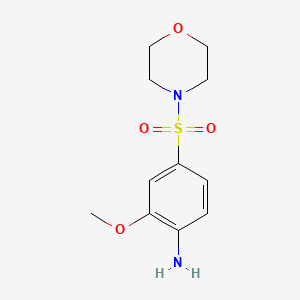
2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine (MMS) is a synthetic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. MMS is a white crystalline solid with a molecular weight of 238.3 g/mol, and it is soluble in aqueous solutions of ethanol, acetone, and ethyl acetate. It is a highly polar compound due to its two sulfonyl groups, and it has a melting point of approximately 106°C.
Aplicaciones Científicas De Investigación
Antimicrobial Activity : A study described the synthesis of novel derivatives involving 2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine, which showed significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Mallikarjunaswamy et al., 2017).
Cardiovascular Biology : Another research focused on a derivative of this compound, exploring its slow-releasing hydrogen sulfide properties. The study highlighted its utility in understanding the cardiovascular effects of hydrogen sulfide, indicating potential therapeutic applications in cardiovascular diseases (Li et al., 2008).
Organic Synthesis : A paper detailed the synthesis of substituted 2-morpholino-2-trifluoromethylchroman-4-ones, showcasing the compound's role in facilitating complex chemical reactions. This points to its importance in synthetic organic chemistry (Sosnovskikh & Usachev, 2001).
Antimicrobial and Modulating Activity : Research demonstrated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, a related compound, against various microorganisms. This underlines its potential in addressing multi-drug resistant strains in medical applications (Oliveira et al., 2015).
Molluscicidal Agent : A compound structurally similar to 2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine was synthesized and found to have significant molluscicidal effects. This opens up possibilities for its use in agricultural and pest control applications (Duan et al., 2014).
Propiedades
IUPAC Name |
2-methoxy-4-morpholin-4-ylsulfonylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-16-11-8-9(2-3-10(11)12)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIPUYQHEQYYPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

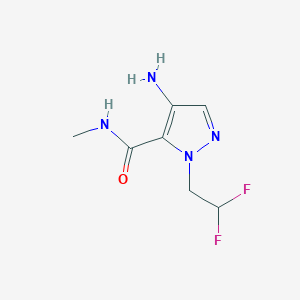
![N-(3-chloro-4-fluorophenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2377213.png)
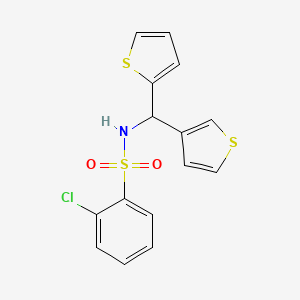
![5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine](/img/structure/B2377215.png)
![2-[(1,3-Thiazol-5-yl)methoxy]pyrazine](/img/structure/B2377217.png)
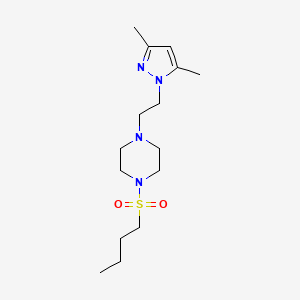
![N-(2-ethoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2377222.png)
![2-amino-4-(2,3-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2377223.png)
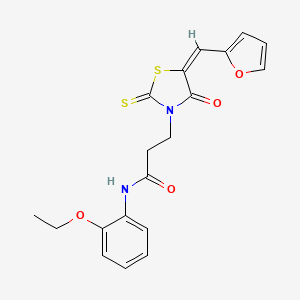
![5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole](/img/structure/B2377225.png)
